![molecular formula C16H27BO2 B13871566 [2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane](/img/structure/B13871566.png)
[2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane: is an organoboron compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of a boron atom bonded to two methoxy groups and a bulky tert-butylphenyl group, making it a valuable reagent in organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane typically involves the reaction of 2-(3-tert-butylphenyl)-2-methylpropyl lithium with trimethyl borate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete conversion and to avoid side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane can undergo oxidation reactions to form boronic acids or boronates.
Reduction: This compound can be reduced to form borohydrides, which are useful reducing agents in organic synthesis.
Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under mild conditions.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Substituted boron compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: [2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane is used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Biology:
Drug Development: This compound is explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Medicine:
Cancer Therapy: Boron-containing compounds are investigated for their use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of carbon-boron bonds. This interaction is crucial in catalysis and organic synthesis, where the compound can activate substrates and promote various chemical transformations.
Comparación Con Compuestos Similares
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
2-(3-tert-Butylphenyl)-2-methylpropan-1-amine hydrochloride: Another compound with a similar structural motif, used in different chemical applications
Uniqueness: What sets [2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane apart is its specific combination of a bulky tert-butylphenyl group and the boron atom bonded to methoxy groups. This unique structure imparts distinct reactivity and stability, making it a valuable reagent in various chemical processes.
Propiedades
Fórmula molecular |
C16H27BO2 |
|---|---|
Peso molecular |
262.2 g/mol |
Nombre IUPAC |
[2-(3-tert-butylphenyl)-2-methylpropyl]-dimethoxyborane |
InChI |
InChI=1S/C16H27BO2/c1-15(2,3)13-9-8-10-14(11-13)16(4,5)12-17(18-6)19-7/h8-11H,12H2,1-7H3 |
Clave InChI |
JJWOXQMSZNRZIJ-UHFFFAOYSA-N |
SMILES canónico |
B(CC(C)(C)C1=CC=CC(=C1)C(C)(C)C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13871491.png)


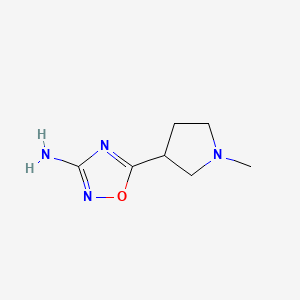
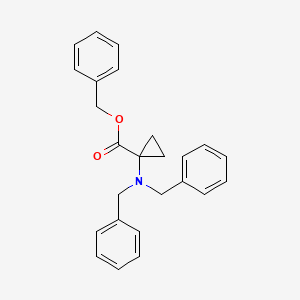
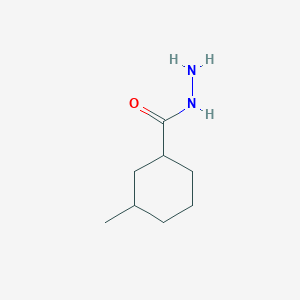


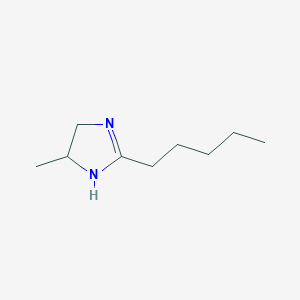
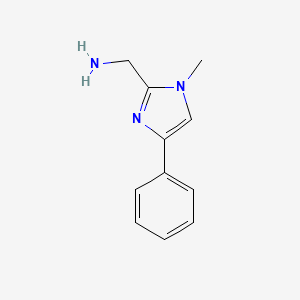

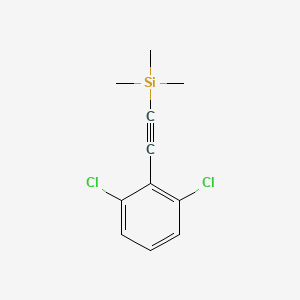
![N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13871554.png)
